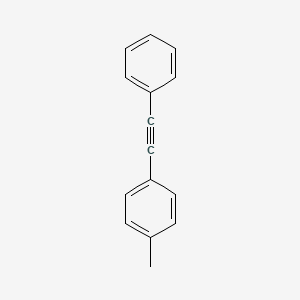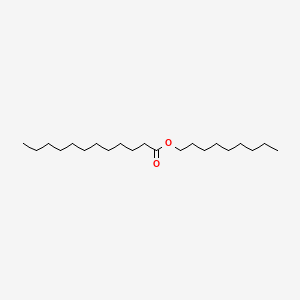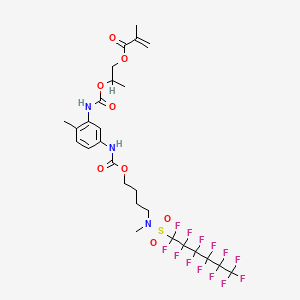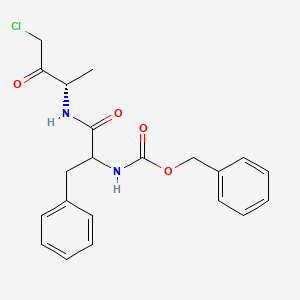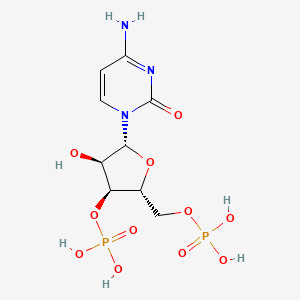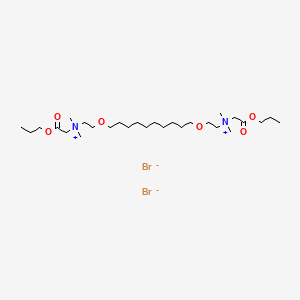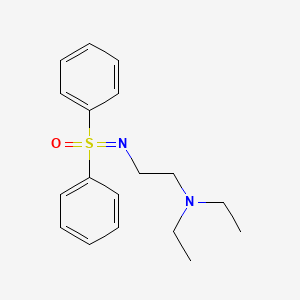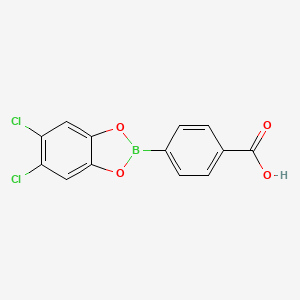
4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki–Miyaura coupling . This compound is characterized by the presence of a boronic acid group, a carboxylic acid group, and a cyclic ester structure with two chlorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzeneboronic acid, p-carboxy-, cyclic 4,5-dichloro-o-phenylene ester typically involves the reaction of benzeneboronic acid with a suitable diol in the presence of a dehydrating agent. The reaction conditions often include the use of an organic solvent such as tetrahydrofuran (THF) and a catalyst like palladium . The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of benzeneboronic acid, p-carboxy-, cyclic 4,5-dichloro-o-phenylene ester involves the interaction of the boronic acid group with various molecular targets. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . In biological systems, the boronic acid group can form reversible covalent bonds with diols, such as those found in sugars and nucleotides, thereby inhibiting enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the carboxylic acid and cyclic ester groups.
4-Carboxyphenylboronic acid: Contains a carboxylic acid group but lacks the cyclic ester structure.
2,4-Dichlorophenylboronic acid: Contains chlorine atoms but lacks the carboxylic acid and cyclic ester groups.
Uniqueness
4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid is unique due to its combination of functional groups, which allows for diverse reactivity and applications. The presence of both boronic acid and carboxylic acid groups, along with the cyclic ester structure, provides a versatile platform for chemical modifications and biological interactions .
Propiedades
Número CAS |
73688-86-5 |
|---|---|
Fórmula molecular |
C13H7BCl2O4 |
Peso molecular |
308.9 g/mol |
Nombre IUPAC |
4-(5,6-dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid |
InChI |
InChI=1S/C13H7BCl2O4/c15-9-5-11-12(6-10(9)16)20-14(19-11)8-3-1-7(2-4-8)13(17)18/h1-6H,(H,17,18) |
Clave InChI |
SYHNTCQAYDALOC-UHFFFAOYSA-N |
SMILES |
B1(OC2=CC(=C(C=C2O1)Cl)Cl)C3=CC=C(C=C3)C(=O)O |
SMILES canónico |
B1(OC2=CC(=C(C=C2O1)Cl)Cl)C3=CC=C(C=C3)C(=O)O |
Key on ui other cas no. |
73688-86-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


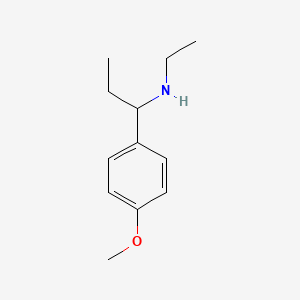

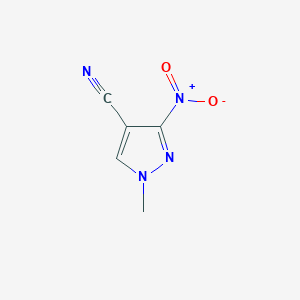

![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B1622908.png)
